

Xanthine oxidoreductase-IN-4 molecular weight and formula

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Compound of Interest

Compound Name: Xanthine oxidoreductase-IN-4

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Technical Guide: Xanthine Oxidoreductase-IN-4

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of **Xanthine oxidoreductase-IN-4**, a potent inhibitor of Xanthine Oxidoreductase (XOR). It includes key molecular data, mechanism of action, relevant biological pathways, and representative experimental protocols for researchers in drug discovery and development.

Core Molecular Properties

Xanthine oxidoreductase-IN-4 is an orally active small molecule inhibitor.^{[1][2]} Its fundamental chemical and physical properties are summarized below.

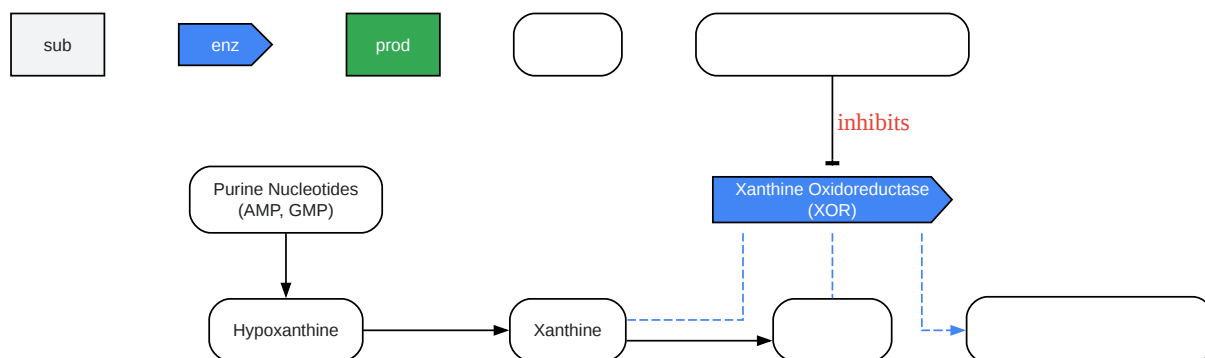
Property	Value	Source
Chemical Formula	C ₁₆ H ₁₅ N ₅ O ₂	[1]
Molecular Weight	309.33 g/mol	[1]
Exact Mass	309.1226 g/mol	[1]
IUPAC Name	N-(4-ethoxyphenyl)-4-(1H-tetrazol-5-yl)benzamide	[1]
CAS Number	1026587-58-5	[1]
Inhibitory Activity (IC ₅₀)	29.3 nM against XOR	[2]

Mechanism of Action

Xanthine oxidoreductase-IN-4 functions as a potent inhibitor of xanthine oxidoreductase (XOR).[2] XOR is a complex molybdo-flavoenzyme that plays a critical role in purine metabolism.[3][4] The enzyme catalyzes the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and the subsequent oxidation of xanthine to uric acid.[5][6]

XOR exists in two interconvertible forms: a dehydrogenase form (XDH) that preferentially uses NAD⁺ as an electron acceptor, and an oxidase form (XO) that uses molecular oxygen (O₂).[4][7] The conversion from the dehydrogenase to the oxidase form can occur under inflammatory or hypoxic conditions.[4][8] In its oxidase form, XOR is a significant source of reactive oxygen species (ROS), including superoxide (O₂^{•-}) and hydrogen peroxide (H₂O₂), which are generated as byproducts of the oxidation reactions.[3][5][6]

By inhibiting XOR, **Xanthine oxidoreductase-IN-4** effectively blocks the terminal steps of purine catabolism. This leads to a reduction in the production of both uric acid and ROS.[2] This dual action makes XOR inhibitors like **Xanthine oxidoreductase-IN-4** valuable research tools and potential therapeutic agents for conditions associated with hyperuricemia (e.g., gout) and oxidative stress-related pathologies.[5][9]



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Caption: Inhibition of the Purine Catabolism Pathway by **Xanthine oxidoreductase-IN-4**.

In Vivo Efficacy Data

Xanthine oxidoreductase-IN-4 (referred to as Compound IIIc in the cited study) has demonstrated significant efficacy in a preclinical model of acute hyperuricemia.[2]

Parameter	Value
Animal Model	Potassium oxonate/hypoxanthine-induced acute hyperuricemia in mice
Compound	Xanthine oxidoreductase-IN-4 (Compound IIIc)
Dose & Route	5 mg/kg, oral administration
Primary Outcome	Significant reduction in serum uric acid levels
Time to Effect	Observed from 4 hours post-administration

Source: Wen Peng, et al. Eur J Med Chem. 2022.[2]

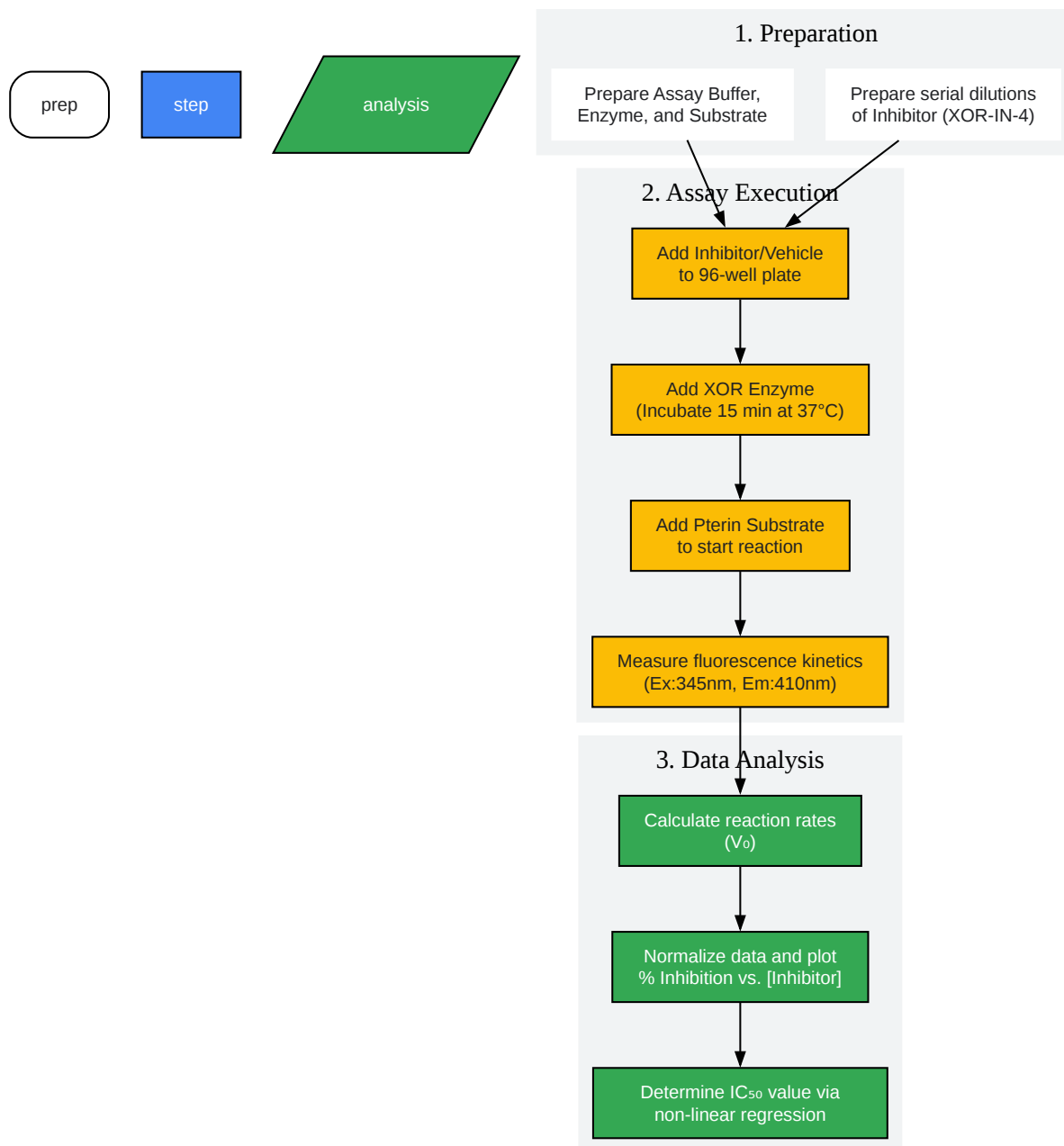
Representative Experimental Protocols

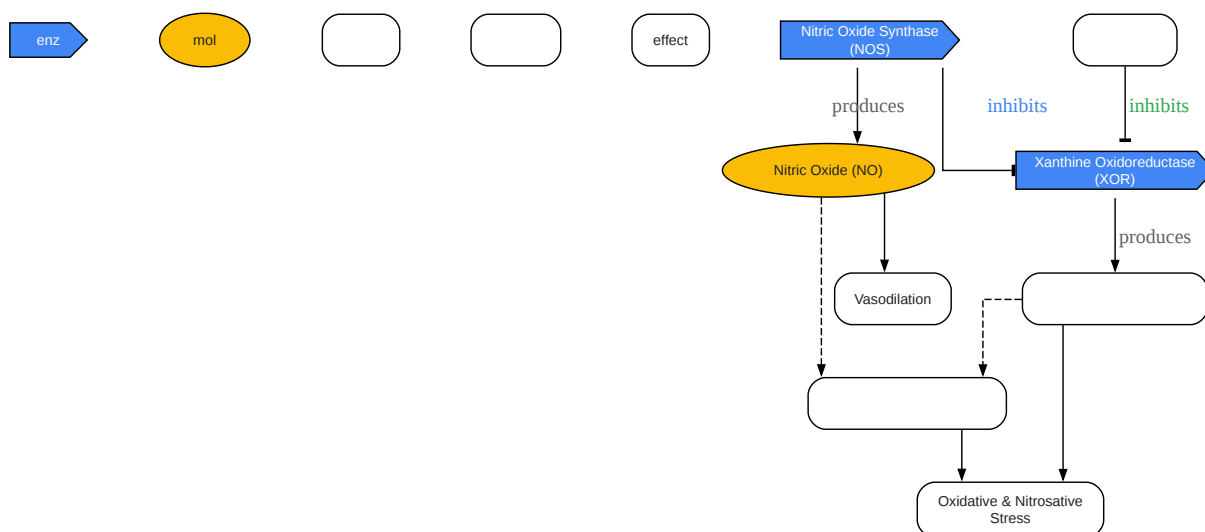
The following are representative protocols for evaluating XOR inhibitors. These are generalized methods and may require optimization for specific experimental conditions.

This protocol describes a method to determine the IC₅₀ value of an inhibitor against XOR activity.

- Reagent Preparation:
 - Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
 - XOR Enzyme Solution: Prepare a stock solution of bovine milk Xanthine Oxidase in Assay Buffer.
 - Substrate Solution: Prepare a 1 mM Pterin solution in Assay Buffer.
 - Inhibitor Stock: Prepare a 10 mM stock of **Xanthine oxidoreductase-IN-4** in DMSO. Create a serial dilution series in Assay Buffer.
- Assay Procedure:
 - Add 50 µL of the inhibitor dilution (or vehicle control) to the wells of a 96-well black microplate.
 - Add 25 µL of the XOR enzyme solution to each well and incubate for 15 minutes at 37°C.
 - Initiate the reaction by adding 25 µL of the Pterin substrate solution to each well.
 - Immediately measure the fluorescence (Excitation: 345 nm, Emission: 410 nm) in kinetic mode for 20-30 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
 - Normalize the rates relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.





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